molecular formula C6H7N3O3 B11769714 4-Amino-6-methyl-3-nitropyridin-2-OL CAS No. 63897-15-4

4-Amino-6-methyl-3-nitropyridin-2-OL

Cat. No.: B11769714
CAS No.: 63897-15-4
M. Wt: 169.14 g/mol
InChI Key: NRLNBVJDIGFTLK-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-3-nitropyridin-2-OL is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of an amino group at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-3-nitropyridin-2-OL typically involves the nitration of 6-methyl-2-pyridinol followed by the introduction of the amino group. One common method involves the reaction of 6-methyl-2-pyridinol with nitric acid to form 6-methyl-3-nitropyridin-2-OL. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow systems allow for better control of reaction conditions, minimizing the formation of by-products and enhancing safety during the nitration process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-3-nitropyridin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-methyl-3-nitropyridin-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-3-nitropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-methyl-3-nitropyridin-2-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

63897-15-4

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

4-amino-6-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C6H7N3O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H3,7,8,10)

InChI Key

NRLNBVJDIGFTLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])N

Origin of Product

United States

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